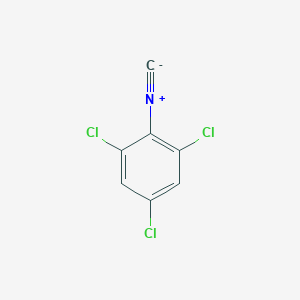

1,3,5-Trichloro-2-isocyanobenzene

Descripción general

Descripción

KAT681 is a liver-selective thyromimetic compound known for its potential chemopreventive properties against hepatocarcinogenesis. It has been studied for its ability to inhibit the development of preneoplastic lesions in rat livers, making it a promising candidate for cancer prevention research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for KAT681 are not well-documented. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

KAT681 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving KAT681 include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of KAT681 depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Aplicaciones Científicas De Investigación

Organic Synthesis and Pharmaceutical Applications

1,3,5-Trichloro-2-isocyanobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its isocyanobenzene structure allows it to participate in diverse chemical reactions, such as:

- Multicomponent Reactions (MCRs) : This compound is utilized in isocyanide-based MCRs, which are valuable for synthesizing complex organic molecules. These reactions can generate libraries of compounds that may have pharmaceutical relevance .

- Drug Discovery : The compound has been explored in high-throughput screening methods to identify potential drug candidates. For instance, it has been involved in the synthesis of inhibitors for specific biological targets, leveraging its reactivity to create diverse chemical entities .

Agrochemical Applications

In agriculture, this compound has been identified as a component of herbicides. Research indicates that derivatives of this compound exhibit herbicidal activity, making it useful for controlling unwanted vegetation. Specifically:

- Herbicide Development : The compound's chlorinated structure enhances its efficacy as a herbicide. Studies have shown that it can be effective against a range of plant species, contributing to integrated pest management strategies .

Environmental Impact and Monitoring

The environmental implications of this compound have also been studied. It has been detected in various environmental matrices, leading to investigations into its persistence and bioaccumulation:

- Environmental Monitoring : The compound has been found in aquatic organisms, prompting studies on its ecological impact and the need for monitoring programs to assess its presence in the environment .

- Biodegradation Studies : Research is ongoing to understand how this compound degrades in natural environments and the potential byproducts formed during its breakdown.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific functionalities. The incorporation of isocyanide groups allows for further modifications that can lead to materials with tailored properties.

- Nanotechnology : The compound's reactivity lends itself to applications in nanomaterials synthesis, where it can be used to create nanoparticles or nanocomposites with enhanced performance characteristics.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal properties of this compound derivatives demonstrated significant activity against several weed species. The research highlighted the importance of the chlorinated structure in enhancing herbicidal efficacy and provided insights into potential formulations for agricultural use.

Case Study 2: Drug Discovery Platform

In a drug discovery initiative, researchers employed high-throughput screening techniques involving this compound to identify novel inhibitors targeting specific enzymes related to metabolic diseases. This approach allowed for rapid identification and optimization of lead compounds.

Mecanismo De Acción

KAT681 exerts its effects by selectively targeting the liver and modulating the expression of specific receptors and proteins. It increases the hepatic expression of low-density lipoprotein receptors and scavenger receptor class B, type I, without affecting cholesteryl ester transfer protein activity. This modulation leads to a decrease in plasma cholesterol and triglycerides, contributing to its chemopreventive properties .

Comparación Con Compuestos Similares

Similar Compounds

Triiodothyronine (T3): A strong mitogen for hepatocytes, known for its modifying effects on hepatocarcinogenesis.

Thyroid Hormone Receptor Agonists: Compounds that target thyroid hormone receptors and exhibit similar biological activities.

Uniqueness of KAT681

KAT681 is unique due to its liver-selective action and its potential as a chemopreventive agent. Unlike other thyromimetics, KAT681 specifically targets the liver, making it a promising candidate for liver-related therapeutic applications .

Actividad Biológica

1,3,5-Trichloro-2-isocyanobenzene (also known as TCI) is a chlorinated aromatic compound that has garnered attention in various fields due to its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CClN and a molecular weight of 221.5 g/mol. Its structure consists of a benzene ring substituted with three chlorine atoms and an isocyanobenzene group. This configuration contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of TCI has been evaluated in various studies focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

Toxicity Studies

- Cytotoxicity : Research indicates that TCI exhibits cytotoxic effects on human cell lines. For instance, studies have shown that it can induce apoptosis in HepG2 liver cancer cells, suggesting a potential role in cancer therapy or as a hazardous compound in environmental contexts .

- Genotoxicity : In vitro assays demonstrated that TCI can cause DNA damage in mammalian cells. The genotoxic potential was assessed using the comet assay, which showed significant tail moments indicative of DNA strand breaks .

- Environmental Toxicology : TCI has been identified as a contaminant in various ecosystems. Its persistence and bioaccumulation potential raise concerns regarding its ecological impact and the health risks to organisms exposed to contaminated environments .

The mechanisms underlying the biological activities of TCI are multifaceted:

- Reactive Oxygen Species (ROS) Generation : TCI has been shown to generate ROS, leading to oxidative stress in cells. This process can disrupt cellular functions and lead to cell death .

- Enzyme Inhibition : Some studies suggest that TCI may inhibit specific enzymes involved in detoxification processes, thereby enhancing its toxic effects on living organisms .

Case Studies

Several case studies highlight the significance of TCI's biological activity:

- Case Study 1 : A study investigated the effects of TCI on aquatic organisms. Results indicated that exposure led to significant mortality rates in fish species, emphasizing the compound's toxicity in aquatic environments .

- Case Study 2 : In a laboratory setting, researchers treated human lung cancer cells with varying concentrations of TCI. The findings revealed dose-dependent cytotoxic effects, with IC values indicating substantial potency against cancer cells compared to non-cancerous cell lines .

Table 1: Cytotoxicity of this compound on Different Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | ROS generation |

| MCF-7 (Breast) | 25 | Enzyme inhibition |

Table 2: Environmental Impact Studies of TCI

Propiedades

IUPAC Name |

1,3,5-trichloro-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJGRGSNBWBJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375295 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157766-10-4 | |

| Record name | 1,3,5-trichloro-2-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.